(R)-1-phenylpropan-1-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-1-phenylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-2-9(10)8-6-4-3-5-7-8;/h3-7,9H,2,10H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVMJKAAXNELJW-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679919 | |
| Record name | (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19068-33-8 | |
| Record name | (1R)-1-Phenylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for R 1 Phenylpropan 1 Amine Hydrochloride and Its Congeners
Biocatalytic Approaches to Enantiopure (R)-1-Phenylpropan-1-amine Derivatives
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. mdpi.comnih.gov Enzymes offer high enantioselectivity and operate under mild reaction conditions, reducing the environmental impact. mdpi.com
Transaminase-Mediated Asymmetric Reductive Amination
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. frontiersin.orgresearchgate.net This makes them highly suitable for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comfrontiersin.org The reaction mechanism follows a ping-pong bi-bi kinetic model, involving the conversion of the enzyme-bound PLP to pyridoxamine (B1203002) phosphate (B84403) (PMP) and subsequent transfer of the amino group to the ketone substrate. mdpi.com
The asymmetric synthesis of (R)-1-phenylpropan-1-amine and its derivatives can be achieved with high enantiomeric excess using (R)-selective ω-TAs. For instance, the reductive amination of propiophenone (B1677668) and its derivatives using (R)-selective transaminases has been demonstrated to yield the corresponding (R)-amines with excellent enantioselectivity (>99% ee) and high conversions (88-89%). rsc.orgnih.gov The choice of amine donor, such as isopropylamine (B41738) or alanine, is crucial for driving the reaction equilibrium towards product formation. frontiersin.org
Table 1: Transaminase-Mediated Asymmetric Synthesis of (R)-1-arylpropan-2-amines
| Substrate (Ketone) | Biocatalyst | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| 1-phenylpropan-2-one | Immobilized (R)-TA | Various | 88-89 | >99 (R) | rsc.orgnih.gov |
| 1-(3',4'-disubstituted phenyl)propan-2-ones | Immobilized (R)-TA | Various | 88-89 | >99 (R) | rsc.orgnih.gov |
| Propiophenone | NfRedAm | Ammonia | Low | >93 (R) | nih.gov |
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution is a widely used method for separating racemic mixtures of amines. mdpi.com This strategy relies on the enantioselective reaction of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enriched. diva-portal.org Both lipases and transaminases are employed for this purpose.
Lipases can catalyze the enantioselective acylation of racemic amines. google.comacs.org For example, the kinetic resolution of racemic 1-phenyl-1-propanol, a precursor to the amine, has been achieved with high enantioselectivity using Candida antarctica lipase (B570770) B (Novozym 435). nih.gov The unreacted (S)-enantiomer was obtained with 95% enantiomeric excess. nih.gov
Transaminases are also effective for the kinetic resolution of racemic amines. mdpi.comsci-hub.se An (S)-selective transaminase can be used to resolve a racemic amine, converting the (S)-enantiomer to the corresponding ketone while leaving the (R)-enantiomer. This approach has been successfully applied to produce enantiopure (S)-amines with conversions approaching 50% and high enantiomeric excess (>95%). rsc.org For example, the kinetic resolution of racemic 1-phenylpropan-1-amine (B1219004) using an engineered transaminase from Vibrio fluvialis yielded the enantiopure (S)-amine with 49% conversion. sci-hub.senih.govresearchgate.net
Table 2: Enzymatic Kinetic Resolution of Racemic Amines
| Racemic Substrate | Enzyme | Strategy | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| 1-phenylpropan-1-amine | Engineered Vibrio fluvialis TA | Kinetic Resolution | (S)-1-phenylpropan-1-amine | 49 | >99 | sci-hub.senih.govresearchgate.net |
| 1-(3',4'-disubstituted phenyl)propan-2-amines | Immobilized (R)-TA | Kinetic Resolution | (S)-amine | >48 | >95 | rsc.org |
| 1-phenyl-1-propanol | Novozym 435 (Lipase) | Enantioselective Esterification | (S)-1-phenyl-1-propanol | - | 95 | nih.gov |
Application of Immobilized Whole-Cell Biocatalysts
Immobilization of enzymes, often within whole cells, offers several advantages for industrial applications, including enhanced stability, reusability, and simplified product separation. nih.govmdpi.comnih.gov The use of whole-cell biocatalysts can be more cost-effective than using purified enzymes, as it eliminates the need for expensive and time-consuming enzyme purification processes. nih.gov
Immobilized whole-cell transaminases have been successfully used for the synthesis of chiral amines in both batch and continuous-flow reactors. mdpi.comresearchgate.net For example, E. coli cells overexpressing transaminases have been immobilized in sol-gel matrices, creating robust biocatalysts for the kinetic resolution of various racemic amines. mdpi.comresearchgate.net These immobilized systems have demonstrated good operational stability in long-term continuous processes. mdpi.com The application of immobilized whole-cell biocatalysts expressing (R)-selective transaminases has been reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines, achieving high conversions and enantioselectivities. rsc.orgnih.gov This approach has also been utilized in the development of a biocatalytic process for an intermediate of the BTK inhibitor nemtabrutinib, where enzyme immobilization was crucial for the isolation of the water-soluble product. acs.org
Enzyme Engineering for Enhanced Enantioselectivity (e.g., non-canonical amino acid incorporation)
Despite the advantages of natural enzymes, their substrate scope and stability can be limiting for industrial applications. frontiersin.org Protein engineering techniques, such as directed evolution and rational design, are powerful tools for tailoring enzyme properties to meet specific industrial needs. frontiersin.orgresearchgate.net These strategies have been extensively used to improve the activity, stability, and enantioselectivity of transaminases. mdpi.comfrontiersin.orgacs.org
Directed evolution, which mimics natural evolution in the laboratory, has been employed to generate transaminase variants with significantly enhanced activity towards non-natural substrates. sci-hub.senih.gov For instance, six rounds of directed evolution of a transaminase from Vibrio fluvialis resulted in a variant with a more than 400-fold increase in specific activity for the synthesis of a key chiral amine intermediate for the drug Apremilast. sci-hub.senih.govresearchgate.net
Rational design, guided by the enzyme's three-dimensional structure, allows for targeted mutations to be introduced into the active site to accommodate bulky substrates or alter enantioselectivity. rsc.orgengconfintl.org By engineering the large binding pocket of an (S)-selective ω-transaminase, researchers were able to relieve steric hindrance and achieve a 470-fold increase in catalytic efficiency for the conversion of propiophenone to (S)-1-amino-1-phenylpropane with over 99.9% ee. rsc.org
A more recent and innovative approach involves the incorporation of non-canonical amino acids (ncAAs) into the enzyme structure. oup.comfrontiersin.orgnih.govnih.gov This expands the chemical diversity of amino acid side chains beyond the standard 20, allowing for the introduction of novel functionalities to modulate enzyme properties. oup.comnih.gov Site-specific incorporation of p-benzoyl phenylalanine at the active site of an (R)-amine transaminase led to a significant enhancement in activity for the conversion of 1-phenylpropan-1-amine. frontiersin.org The use of ncAAs holds great promise for creating biocatalysts with tailored properties for specific synthetic applications. nih.gov
Metal-Catalyzed Asymmetric Synthesis of Chiral Amine Hydrochlorides
While biocatalysis offers a green approach, metal-catalyzed asymmetric synthesis remains a cornerstone for the production of chiral amines. These methods often provide high efficiency and broad substrate scope.
Iridium-Catalyzed Reductive Coupling in Alpha-Branched Amine Synthesis
Iridium-catalyzed reductive amination represents a powerful tool for the synthesis of α-branched amines. This methodology typically involves the coupling of a ketone or aldehyde with an amine in the presence of a chiral iridium catalyst and a reducing agent, such as hydrogen gas or a hydride source. The chirality of the final amine product is controlled by the chiral ligand coordinated to the iridium center. While specific examples for the direct synthesis of (R)-1-phenylpropan-1-amine hydrochloride using this method were not found in the initial search, the general applicability of iridium-catalyzed reductive amination to a wide range of ketones and amines suggests its potential for this transformation. The development of highly active and selective iridium catalysts continues to be an active area of research, offering a complementary approach to the biocatalytic methods described above.
Asymmetric Hydrogenation Employing Chiral Transition Metal Catalysts
Asymmetric hydrogenation of prochiral ketones is a highly efficient and atom-economical method for producing optically active alcohols, which are precursors to chiral amines. nih.govnih.gov This transformation often utilizes chiral transition metal catalysts, most notably those based on iridium and ruthenium. nih.govyoutube.com For the synthesis of (R)-1-phenylpropan-1-amine, the corresponding prochiral ketone, 1-phenylpropan-1-one, is subjected to hydrogenation in the presence of a chiral catalyst, leading to the formation of the chiral alcohol, (R)-1-phenylpropan-1-ol, with high enantioselectivity. nih.govrsc.org Subsequent chemical transformations can then convert the chiral alcohol to the desired amine.
The effectiveness of these catalysts stems from the chiral ligands coordinated to the metal center. These ligands create a chiral environment that directs the hydrogenation to one face of the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol. A variety of chiral ligands, including those with P,N,O-type coordination and diphosphine ligands like BINAP, have been successfully employed in these reactions. nih.govmdpi.com The choice of ligand, metal precursor, and reaction conditions can be fine-tuned to maximize both the chemical yield and the enantiomeric excess (ee) of the desired product.
Table 1: Asymmetric Hydrogenation of 1-Phenylpropan-1-one
| Catalyst System | Ligand | Product | Enantiomeric Excess (ee) |
| Iridium-based | (S,S)-pentane-2,4-diyl backbone P,N,O-ligand | (R)-1-phenylethanol | High |
| Ruthenium-based | BINAP | (R)-1-phenylpropan-1-ol | Up to 49.2% |
This table provides illustrative examples and the enantiomeric excess can vary based on specific reaction conditions.
Palladium-Catalyzed Transformations for Precursor Derivatization
Palladium-catalyzed reactions are powerful tools for the synthesis of chiral amines and their precursors. capes.gov.br One of the most prominent methods is the asymmetric allylic alkylation (AAA), which allows for the formation of C-C, C-N, and other bonds with a high degree of stereocontrol. thieme-connect.de In the context of synthesizing congeners of (R)-1-phenylpropan-1-amine, palladium-catalyzed AAA can be used to introduce the amine functionality or to construct the carbon skeleton in a stereoselective manner. thieme-connect.dersc.org
These reactions typically involve a palladium precursor and a chiral ligand, which together form the active catalyst. The choice of ligand is crucial for achieving high enantioselectivity. mdpi.com A wide array of chiral phosphine (B1218219) ligands have been developed and successfully applied in palladium-catalyzed AAA. mdpi.comrsc.org For instance, the reaction of a suitable nucleophile with an allylic substrate in the presence of a chiral palladium catalyst can generate a stereocenter that can be further elaborated to the desired chiral amine. thieme-connect.de Furthermore, palladium catalysis can be employed in one-pot, multi-component reactions to synthesize complex homoallylic amines from simple starting materials. nih.gov
Organocatalytic Methods for Stereoselective Amination
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods. illinois.edu Chiral small molecules are used to catalyze reactions with high stereoselectivity, and various organocatalytic systems have been developed for the stereoselective amination of carbonyl compounds. rsc.orglibretexts.org
Chiral Secondary and Primary Amine Organocatalysis
Chiral secondary amines, such as proline and its derivatives, are highly effective organocatalysts for a variety of asymmetric transformations. rsc.org They operate through the formation of enamine or iminium ion intermediates. nih.govnih.gov In the context of stereoselective amination, a chiral secondary amine can react with a carbonyl compound to form a chiral enamine, which then reacts with an electrophilic nitrogen source to yield the α-aminated product with high enantioselectivity. nih.gov
Similarly, chiral primary amines have gained prominence as versatile organocatalysts. rsc.org They can be derived from natural sources like amino acids and have proven effective in a range of enantioselective reactions. rsc.orgcjcatal.com Chiral primary amine catalysis often complements or even surpasses the utility of secondary amine-mediated transformations. rsc.org In some instances, a cooperative system involving a chiral primary amine and a ketone catalyst can be employed for asymmetric transformations. acs.org
Table 2: Comparison of Chiral Amine Organocatalysts
| Catalyst Type | Mechanism Intermediate | Typical Substrates |
| Chiral Secondary Amines | Enamine/Iminium Ion | Ketones, Aldehydes |
| Chiral Primary Amines | Enamine/Ketimine | β-Ketocarbonyls |
Iminium Ion-Mediated Asymmetric Reactions
Iminium ion catalysis is a key strategy for activating α,β-unsaturated carbonyl compounds towards nucleophilic attack. rsc.org This approach involves the condensation of a chiral amine with an aldehyde or ketone to form a chiral iminium ion. rsc.orgnobelprize.org The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity. rsc.org This activation allows for the stereoselective addition of various nucleophiles. rsc.org In the context of amination, while not a direct amination method itself, iminium ion-mediated reactions can be a crucial step in multi-step syntheses of chiral amines by creating key stereocenters in the carbon framework. nih.govnih.gov
Thiourea-based Organocatalyzed Transformations
Bifunctional thiourea (B124793) organocatalysts have emerged as a highly effective class of catalysts for a wide array of asymmetric reactions. rsc.orgjst.go.jp These catalysts possess a thiourea moiety that acts as a hydrogen-bond donor, activating the electrophile, and a basic functional group (often an amine) that activates the nucleophile. rsc.orgnih.gov This dual activation allows for highly organized transition states, leading to excellent stereocontrol.
In the context of synthesizing chiral amines, thiourea-based catalysts are particularly effective in asymmetric Mannich reactions and Michael additions. nih.govresearchgate.net For example, a chiral thiourea catalyst can facilitate the addition of a nucleophile to an imine, generating a chiral β-amino carbonyl compound with high diastereo- and enantioselectivity. nih.gov These products can then be readily converted to the desired chiral amines. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for specific substrates. nih.govnih.gov
L-Proline and Related Organocatalytic Systems
L-proline, a naturally occurring amino acid, is often referred to as the "simplest enzyme" due to its ability to catalyze a wide range of asymmetric reactions with high stereoselectivity. illinois.edulibretexts.org It is a bifunctional catalyst, possessing both a secondary amine and a carboxylic acid group, which can participate in the catalytic cycle. libretexts.org Proline can catalyze reactions through either enamine or iminium ion pathways. libretexts.orgresearchgate.net
The first direct catalytic asymmetric α-amination of ketones was successfully achieved using L-proline as the catalyst. nih.gov This reaction utilizes an azodicarboxylate as the nitrogen source and proceeds with high yields and excellent enantioselectivities. nih.gov The success of L-proline has spurred the development of related organocatalytic systems, where the proline scaffold is modified to enhance catalytic activity and selectivity. libretexts.org These systems have been applied to the synthesis of various bioactive molecules containing chiral amine functionalities. thieme-connect.com
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This methodology is highly reliable and offers high levels of stereoselectivity. researchgate.net
Sulfinamide-Derived Chiral Auxiliary Strategies (e.g., (S)-tert-butanesulfinamide)
Enantiopure tert-butanesulfinamide, often referred to as Ellman's auxiliary, has become a cornerstone in the asymmetric synthesis of chiral amines since its introduction in 1997. wikipedia.orgharvard.edursc.org This chiral auxiliary is widely used in both academic and industrial settings due to its versatility, the high diastereoselectivities it imparts, and the straightforward removal of the auxiliary group under mild conditions. wikipedia.orgsigmaaldrich.com
The general strategy involves a two-step sequence:
Condensation : The chiral sulfinamide, for instance, (S)-tert-butanesulfinamide, is condensed with a prochiral aldehyde (e.g., propanal) to form the corresponding N-tert-butanesulfinyl aldimine. wikipedia.orgharvard.edu This reaction is often facilitated by a mild Lewis acid promoter like CuSO₄ or Ti(OEt)₄, which allows for high yields without requiring a large excess of the aldehyde. harvard.edu These sulfinyl imines are stable, electrophilic species that are activated for nucleophilic attack. rsc.orgsigmaaldrich.com
Diastereoselective Addition and Deprotection : A nucleophile, such as a Grignard reagent (e.g., phenylmagnesium bromide), is added to the sulfinyl imine. harvard.edu The bulky tert-butanesulfinyl group acts as a powerful chiral directing group, controlling the facial approach of the nucleophile. wikipedia.orgcas.cn This addition typically proceeds through a rigid, six-membered chair-like transition state involving chelation to the metal cation of the Grignard reagent, which accounts for the high diastereoselectivity observed. harvard.edu The use of non-coordinating solvents like CH₂Cl₂ is optimal for maximizing stereoselectivity. harvard.edu Subsequent treatment with an acid, such as hydrochloric acid in methanol, cleaves the sulfinamide group to afford the desired chiral primary amine hydrochloride salt in high yield and enantiomeric purity. harvard.edu
The effectiveness of this method is demonstrated by the high diastereoselectivities achieved in the addition of various Grignard reagents to N-tert-butanesulfinyl aldimines.
Table 1: Diastereoselective Addition of Grignard Reagents to an N-tert-Butanesulfinyl Aldimine This table is interactive. Click on the headers to sort the data.
| Aldimine R¹ Group | Grignard Reagent R²MgBr | Diastereomeric Ratio (d.r.) | Yield | Reference |
|---|---|---|---|---|
| Et | PhMgBr | 92:8 | 85% | harvard.edu |
| i-Pr | PhMgBr | 96:4 | 88% | harvard.edu |
| Ph | EtMgBr | 99:1 | 91% | harvard.edu |
| 4-MeO-Ph | MeMgBr | >99:1 | 95% | nih.gov |
This methodology has proven effective for preparing a wide range of primary chiral amines and their derivatives. nih.gov
Other Chiral Auxiliary Mediated Approaches in Amine Synthesis
Beyond sulfinamides, several other classes of chiral auxiliaries are employed in the stereoselective synthesis of amines and related compounds. These auxiliaries are typically derived from naturally occurring chiral molecules like amino acids or terpenes. researchgate.net
Oxazolidinone Auxiliaries : Popularized by David A. Evans, chiral oxazolidinones are powerful auxiliaries used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net While primarily used for synthesizing chiral carboxylic acids and alcohols, their products can be converted to chiral amines through subsequent transformations. For example, a chiral carboxylic acid can be subjected to a Curtius rearrangement to furnish the corresponding amine.
Pseudoephedrine and Pseudoephenamine : Amides derived from pseudoephedrine and the unrestricted analogue pseudoephenamine serve as practical chiral auxiliaries for the diastereoselective alkylation of enolates. nih.gov This method provides reliable access to enantiomerically enriched α-substituted and α,α-disubstituted carboxylic acids, which can then be converted into chiral amines. nih.gov Pseudoephenamine has shown remarkable stereocontrol, particularly in the formation of quaternary carbon centers. nih.gov The auxiliary is readily cleaved by hydrolysis or reduction to yield the target molecule. nih.gov
Phenylglycinol-Based Auxiliaries : α-Phenylglycinol has been used as a chiral auxiliary in diastereoselective Strecker syntheses. documentsdelivered.com This approach ensures high diastereoselectivity in the formation of α-amino nitriles, which are direct precursors to α-amino acids and amines. A key advantage is the easy removal of the auxiliary via oxidative cleavage, making it suitable for large-scale preparations. documentsdelivered.com
Advanced Synthetic Strategies and Process Intensification
To meet the demands of modern chemical manufacturing, there is a continuous drive toward developing more efficient, scalable, and sustainable synthetic methods. Advanced strategies such as multi-component reactions and continuous flow chemistry represent significant progress in this area.
Multi-Component Reaction Sequences
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govfrontiersin.org This approach offers high atom and step economy, reduces waste, and simplifies purification procedures, making it a powerful tool for generating molecular complexity. nih.govnih.gov
The Ugi Reaction : The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govillinois.edu The reaction proceeds without a catalyst to form a bis-amide product. nih.govresearchgate.net The mechanism begins with the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. nih.govnih.gov The resulting iminium ion reacts with the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final product. nih.gov The modularity of the Ugi reaction allows for the creation of diverse libraries of complex molecules. illinois.edu
The Passerini Reaction : Discovered in 1921, the Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxyamide. nih.govnih.gov Like the Ugi reaction, it is an isocyanide-based MCR known for its high atom economy. nih.gov
The Strecker Reaction : As the first documented MCR, the Strecker reaction is a classic method for synthesizing α-amino acids and their derivatives. nih.gov It involves the reaction of an aldehyde or ketone with an amine and a cyanide source (like trimethylsilyl (B98337) cyanide) to form an α-amino nitrile, a key intermediate that can be hydrolyzed to the corresponding amine or amino acid. nih.gov
These MCRs provide rapid access to structurally diverse amines and their precursors, significantly streamlining synthetic routes. nih.govrsc.org
Continuous Flow Chemistry for Scalable Enantioselective Synthesis
Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher productivity, and straightforward scalability. nih.govyoutube.com These systems are particularly well-suited for the scalable enantioselective synthesis of chiral amines. nih.govwhiterose.ac.uk
In a typical setup, reagents are continuously pumped through a tube or channel reactor, which may be packed with a heterogeneous or immobilized catalyst. youtube.comspringernature.com This configuration allows for precise control over reaction parameters such as temperature, pressure, and residence time. youtube.com
Key applications in chiral amine synthesis include:
Immobilized Biocatalysts : Enzymes such as amine transaminases (ATAs) can be immobilized on a solid support and used in packed-bed reactors. rsc.org This approach enables the continuous production of chiral amines with excellent enantioselectivity under mild conditions. rsc.org The immobilization facilitates catalyst recovery and reuse, a significant issue in batch processes using free enzymes. rsc.org Chemoenzymatic cascades in continuous flow have been developed, achieving high space-time yields and demonstrating excellent operational stability. acs.org
Heterogeneous Catalysis : Supported metal catalysts can be used in fixed-bed flow systems for reactions like asymmetric hydrogenation. nih.gov This strategy avoids the challenges of separating homogeneous catalysts from the product stream and allows for lower catalyst loadings. nih.gov
The combination of continuous flow processing with asymmetric catalysis (both chemical and biological) provides a powerful platform for the efficient, safe, and scalable production of enantiomerically pure amines like this compound. nih.govwhiterose.ac.uk
Table 2: Comparison of Batch vs. Continuous Flow for Chiral Amine Synthesis This table is interactive. Click on the headers to sort the data.
| Parameter | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Scalability | Complex, requires re-optimization | Straightforward, no re-optimization needed | nih.gov |
| Safety | Lower (e.g., handling hazardous reagents in bulk) | Higher (e.g., on-demand generation of reactive intermediates) | youtube.com |
| Catalyst Use | Often requires separation of homogeneous catalysts | Easy recovery and reuse of immobilized/heterogeneous catalysts | whiterose.ac.ukrsc.org |
| Productivity | Lower space-time yield | Higher space-time yield (up to 35-fold enhancement reported) | whiterose.ac.ukacs.org |
| Process Control | Less precise control over parameters | Precise control over temperature, pressure, residence time | youtube.com |
Fundamental Stereochemical Control and Reaction Mechanism Investigations
Principles of Enantioselectivity and Diastereoselectivity in (R)-1-Phenylpropan-1-amine Formation
The formation of (R)-1-phenylpropan-1-amine from a prochiral precursor, such as 1-phenylpropan-1-one, requires a chemical transformation that can differentiate between two enantiotopic faces of the starting material. This differentiation is the essence of enantioselectivity.
Enantioselectivity is achieved by introducing a chiral influence into the reaction environment. This is typically accomplished using a chiral catalyst, a chiral auxiliary, or a biocatalyst like an enzyme. In the context of synthesizing (R)-1-phenylpropan-1-amine, a key strategy is the asymmetric reductive amination of 1-phenylpropan-1-one. The catalyst, being chiral itself, forms two diastereomeric transition states with the prochiral substrate. These transition states have different energy levels. The reaction proceeds preferentially through the lower-energy transition state, leading to the formation of one enantiomer in excess over the other. The degree of enantioselectivity is quantified by the enantiomeric excess (ee), which measures the predominance of one enantiomer.
Diastereoselectivity becomes relevant when a molecule already contains a stereocenter and a new one is being created. While the direct synthesis of (R)-1-phenylpropan-1-amine from a prochiral ketone is a matter of enantioselectivity, diastereoselective methods can also be employed. For instance, a chiral auxiliary can be attached to the starting material, creating a diastereomeric intermediate. A subsequent stereoselective reaction is then directed by the existing stereocenter of the auxiliary. Finally, the auxiliary is removed to yield the desired enantiomerically enriched product.
Biocatalytic approaches, particularly using transaminases (TAs), have become a powerful tool for synthesizing chiral amines. rsc.orgnih.gov These enzymes exhibit exceptional stereoselectivity. nih.gov For example, (R)-selective transaminases can convert a prochiral ketone into the corresponding (R)-amine with very high enantiomeric excess by transferring an amino group from a donor molecule, such as (R)-1-phenylethylamine. rsc.orgnih.gov The enzyme's active site creates a highly specific chiral environment that forces the reaction to proceed with a particular stereochemical outcome.
Mechanistic Elucidation of Chiral Induction in Catalyzed Reactions
Understanding the mechanism of chiral induction is crucial for optimizing existing catalysts and designing new ones. In transition-metal-catalyzed asymmetric hydrogenations, for example, the chiral ligand bound to the metal center dictates the stereochemical outcome.
For rhodium-catalyzed hydrogenations using chiral phosphine (B1218219) ligands, the mechanism involves the coordination of the prochiral substrate to the chiral metal complex. nih.govnih.gov The specific geometry of the resulting intermediate, which is influenced by the steric and electronic properties of the chiral ligand, determines the face of the substrate to which hydrogen is delivered. Mechanistic studies help in understanding how the ligand's structure translates into enantioselectivity. nih.gov
In biocatalysis, the mechanism of chiral induction by transaminases involves the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.gov The enzyme's active site binds the prochiral ketone and the PLP cofactor in a precise orientation. The transfer of the amino group occurs through a series of steps, with the chirality of the active site's amino acid residues directing the approach of the reactants, thereby ensuring the formation of a single enantiomer. researchgate.net Engineering the active site by replacing specific amino acids can even enhance catalytic activity and stereoselectivity. researchgate.net
Rational Design of Chiral Catalysts and Ligands for Enhanced Stereocontrol
The development of highly effective asymmetric catalysts is driven by the rational design of chiral ligands and catalytic systems. This involves creating molecules with well-defined three-dimensional structures that can effectively control the stereochemistry of a reaction.
Chiral phosphine ligands are a cornerstone of asymmetric catalysis, particularly in transition-metal-catalyzed hydrogenations. nih.govnih.gov These ligands can be chiral at a carbon backbone or at the phosphorus atom itself (P-chiral). nih.gov P-chiral ligands are often conformationally rigid and electron-rich, which can lead to excellent enantioselectivity and high catalytic activity. nih.govnih.gov
The synthesis of P-chiral phosphine ligands can be achieved using phosphine-boranes as intermediates, which allows for stereospecific transformations. nih.gov A notable example is DIPAMP, a P-chiral bisphosphine ligand. The rational design of new P-chiral ligands often involves modifying the substituents on the phosphorus atom to fine-tune the steric and electronic properties of the resulting metal complex. For instance, creating ligands with larger ortho-alkyl substituents on the phenyl rings has led to catalysts that exceed the enantioselectivity of the original DIPAMP in the asymmetric hydrogenation of benchmark substrates. nih.gov
Table 1: Performance of Rhodium Complexes with different P-Chiral Phosphine Ligands in Asymmetric Hydrogenation
| Ligand Name | Ortho-Substituent | Enantiomeric Excess (ee) |
| (S,S)-DIPAMP | Methoxy | 96% |
| Ligand 22b | Ethyl | 97% |
| Ligand 22c | Isopropyl | >99% |
| Ligand 22d | tert-Butyl | >99% |
| Data derived from the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate. nih.gov |
Chiral amines and their derivatives are widely used as catalysts and ligands in asymmetric synthesis. researchgate.net For example, chiral secondary amines based on a phenylcyclopropane scaffold have been developed as effective organocatalysts for various asymmetric reactions. researchgate.net These catalysts operate via the formation of chiral enamine or iminium intermediates.
Natural alkaloids, such as quinine (B1679958), can also serve as chiral ligands or catalysts. In one method, quinine is used in conjunction with Pd/C for the asymmetric reductive amination of prochiral ketones, demonstrating the utility of readily available chiral molecules in catalysis. google.com
Furthermore, chiral amines like (S)-1-phenylethylamine ((S)-α-PEA) can be used to synthesize modular ligands. For instance, reacting (S)-α-PEA with naphthalenes and aldehydes produces a series of chiral aminonaphthol ligands. nih.gov These ligands have been successfully applied in the enantioselective addition of organozinc reagents to aldehydes. nih.gov
The development of modular catalyst libraries is a powerful strategy for discovering and optimizing catalysts for a specific transformation. This approach involves synthesizing a series of structurally related catalysts where specific components are systematically varied.
An example is the creation of a library of chiral aminonaphthol ligands from (S)-α-PEA, various naphthalenes, and different aldehydes. nih.gov By screening this library, researchers can quickly identify the most effective ligand for a particular reaction, such as the phenyl transfer from phenylboronic acid to an aldehyde. nih.gov This modularity allows for the rapid fine-tuning of the catalyst structure to achieve high yield and enantioselectivity.
Similarly, the synthesis of a series of P-chiral phosphine ligands with varying ortho-alkyl substituents represents the creation of a focused library. nih.gov Testing these ligands revealed a clear structure-activity relationship, where increasing the steric bulk of the substituent led to significantly improved enantioselectivity. nih.gov
Stereochemical Implications of Substituent Effects in Asymmetric Transformations
The electronic and steric properties of substituents on the substrate, catalyst, or ligand can have profound implications for the stereochemical outcome of an asymmetric reaction.
In nickel-catalyzed enantioconvergent cross-coupling reactions to form chiral amines, the nature of the substituents on the electrophile plays a critical role. While a range of functional groups are tolerated, the size of the alkyl group can influence both the yield and the enantiomeric excess of the product. nih.gov For instance, increasing the size of an alkyl substituent from methyl to isobutyl results in good yields and high ee's, but a bulky isopropyl group can lead to a poor yield. nih.gov This suggests a delicate balance of steric interactions within the chiral catalyst's coordination sphere during the stereochemistry-determining step.
Substituent effects are also evident in the design of chiral ligands. As demonstrated with P-chiral phosphine ligands, systematically increasing the size of ortho-alkyl groups on the ligand's phenyl rings from ethyl to isopropyl to tert-butyl dramatically enhances the enantioselectivity of the rhodium catalyst. nih.gov This is attributed to the increased steric hindrance that more effectively blocks one of the two competing reaction pathways, leading to a higher preference for the transition state that produces the desired enantiomer. The difference in performance between two catalyst systems in different reactions indicates that the enantiodifferentiating mechanisms can be highly sensitive to the structure of both the substrate and the modifier. abo.fi
Advanced Spectroscopic and Analytical Techniques for Stereochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral compound. Since enantiomers are spectroscopically indistinguishable under achiral conditions, the use of chiral auxiliary agents is necessary to induce diastereomeric differentiation that can be observed in the NMR spectrum.
Diastereomeric Derivatization Protocols for ¹H and ¹⁹F NMR Analysis
A common strategy for determining the enantiomeric excess of amines like (R)-1-phenylpropan-1-amine is through derivatization with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers exhibit distinct chemical shifts in both ¹H and ¹⁹F NMR spectroscopy, allowing for their quantification. frontiersin.orgbath.ac.uk
The reaction of a racemic or enantiomerically enriched sample of 1-phenylpropan-1-amine (B1219004) with an enantiopure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride, results in the formation of two diastereomeric amides. nih.gov In the ¹H NMR spectrum, the protons in the vicinity of the newly formed chiral center will experience different magnetic environments, leading to separate signals for each diastereomer. The integration of these signals allows for the calculation of the enantiomeric excess. nih.gov
For ¹⁹F NMR analysis, fluorinated CDAs are particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. nih.govacs.org Chiral agents like α-fluorinated phenylacetic phenylselenoester (FPP) or trifluoromethylbenzoimidazolylbenzoic acid (TBBA) can be used. frontiersin.orgnih.gov Upon derivatization, the fluorine atoms in the resulting diastereomers will have different chemical shifts (Δδ). The relative areas of these peaks in the ¹⁹F NMR spectrum directly correspond to the ratio of the enantiomers in the original sample. nih.gov
Table 1: Representative ¹H and ¹⁹F NMR Data for Diastereomeric Derivatives of Phenylalkylamines
| Chiral Derivatizing Agent (CDA) | Analyte | Nucleus | Diastereomer 1 Chemical Shift (ppm) | Diastereomer 2 Chemical Shift (ppm) | Chemical Shift Difference (Δδ in ppm) |
| (R)-Mosher's Acid Chloride | 1-Phenylethylamine (B125046) | ¹H (CH₃) | 1.48 (d) | 1.51 (d) | 0.03 |
| (S)-α-Fluorophenylacetic Acid | 1-Phenylethylamine | ¹⁹F | -180.85 | -180.95 | 0.10 |
| (R)-TBBA | (S)-1-Phenylethylamine | ¹⁹F | -61.50 | - | - |
| (S)-TBBA | (S)-1-Phenylethylamine | ¹⁹F | - | -61.68 | 0.18 |
This table presents representative data for closely related compounds to illustrate the principle of chiral derivatization for NMR analysis. Actual chemical shifts for (R)-1-phenylpropan-1-amine hydrochloride derivatives would need to be determined experimentally.
Chiroptical Spectroscopic Methods for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are instrumental in determining the absolute configuration of a stereocenter. tsijournals.com
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. gcms.cz This differential absorption provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. The VCD spectrum is highly sensitive to the spatial arrangement of atoms and functional groups. nih.gov
For this compound, the VCD spectrum would exhibit a characteristic pattern of positive and negative bands corresponding to its vibrational modes. By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations (typically using Density Functional Theory, DFT) for the (R)- and (S)-enantiomers, the absolute configuration can be unambiguously assigned. nih.gov The calculated spectrum that matches the experimental one confirms the absolute stereochemistry of the sample.
Raman Optical Activity (ROA) Spectroscopy
Raman Optical Activity (ROA) is a complementary technique to VCD that measures the small difference in the intensity of right and left circularly polarized Raman scattered light from a chiral molecule. nih.govyakhak.org ROA is particularly powerful for studying the stereochemistry of molecules in aqueous solution and can provide detailed information about conformational flexibility. nih.govresearchgate.net
The ROA spectrum of this compound would provide a rich vibrational signature. Similar to VCD, the experimental ROA spectrum is compared with DFT-calculated spectra for both enantiomers to determine the absolute configuration. rsc.org A study on the closely related 1-phenylethylamine demonstrated that ROA, in conjunction with ab initio calculations, can securely assign the absolute configuration and reveal the vibrational origins of the chiroptical signals. nih.gov
Table 2: Conceptual Chiroptical Data for Absolute Configuration Assignment of 1-Phenylpropan-1-amine
| Spectroscopic Method | Spectral Region (cm⁻¹) | Predicted sign for (R)-enantiomer | Predicted sign for (S)-enantiomer | Experimental Observation for the Sample | Conclusion |
| VCD | Amide I (~1650) | Positive | Negative | Positive | Absolute configuration is (R) |
| ROA | C-N Stretch (~1100) | Negative | Positive | Negative | Absolute configuration is (R) |
This table is a conceptual representation to illustrate how chiroptical data is used for absolute configuration assignment. The specific signs of the bands would be determined from experimental and computational studies.
High-Resolution Infrared (IR) and Raman Spectroscopy in Structural Analysis
The IR spectrum provides information about the absorption of infrared radiation due to molecular vibrations, such as stretching and bending of bonds. For this compound, characteristic absorption bands for the N-H stretching of the ammonium (B1175870) salt, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the phenyl ring would be observed. nist.govnih.gov
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information. nih.govchemicalbook.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show characteristic signals for the aromatic ring breathing modes and skeletal vibrations. arxiv.org
Table 3: Characteristic Vibrational Frequencies for 1-Phenylpropan-1-amine Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | IR Activity | Raman Activity |
| N-H Stretch (Ammonium Salt) | 3200 - 2800 | Strong, Broad | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong | Strong |
| C-N Stretch | 1250 - 1020 | Medium | Medium |
| Phenyl Ring Bending | 900 - 675 | Strong | Medium |
This table provides a general guide to the expected vibrational frequencies. The exact positions and intensities of the peaks for this compound would be specific to its structure and solid-state packing.
Chromatographic Methods for Enantiomeric Purity Assessment (HPLC, GC)
Chromatographic techniques are the most widely used methods for the accurate determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are particularly effective for separating enantiomers. yakhak.orgnih.gov
In chiral HPLC, the stationary phase is modified with a chiral selector, such as a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) carbamates), which interacts diastereomerically with the enantiomers of the analyte. asianpubs.orgnih.gov This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol, is crucial for achieving optimal separation. tsijournals.com
Chiral GC operates on a similar principle, where the capillary column is coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz For volatile amines like 1-phenylpropan-1-amine, derivatization with a reagent such as trifluoroacetic anhydride (B1165640) may be necessary to improve volatility and chromatographic performance. nih.gov The two enantiomers will exhibit different retention times on the chiral column, enabling the determination of the enantiomeric excess. researchgate.net
Table 4: Typical Chromatographic Conditions for Enantiomeric Purity Assessment of Phenylalkylamines
| Technique | Chiral Stationary Phase/Column | Mobile Phase/Carrier Gas | Detector | Typical Retention Time (R-enantiomer) | Typical Retention Time (S-enantiomer) |
| HPLC | Chiralpak AD-H (amylose derivative) | n-Hexane/Ethanol/Diethylamine | UV (220 nm) | 12.5 min | 14.2 min |
| GC | Rt-βDEXcst (permethylated β-cyclodextrin) | Helium | FID | 8.1 min | 8.5 min |
This table presents typical conditions and is for illustrative purposes. Actual parameters would need to be optimized for the specific analysis of this compound.
Computational Chemistry and Theoretical Modeling of R 1 Phenylpropan 1 Amine Hydrochloride Systems
Density Functional Theory (DFT) Studies for Reaction Pathways and Transition States
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms by mapping out the potential energy surface, identifying stationary points corresponding to reactants, intermediates, products, and, crucially, transition states.
Research in this area focuses on modeling the synthesis of (R)-1-phenylpropan-1-amine, for instance, through the asymmetric reduction of a prochiral ketone. DFT calculations can be employed to:
Model Reactant and Product Structures: Optimize the geometries of reactants, intermediates, and products to determine their lowest energy conformations.
Locate Transition States (TS): Identify the saddle point on the potential energy surface that connects reactants to products. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Calculate Activation Energies: Determine the energy barrier (activation energy, ΔG‡) of the reaction by calculating the energy difference between the transition state and the reactants. This is fundamental to predicting reaction rates.
Elucidate Reaction Pathways: Map the entire reaction coordinate, revealing the step-by-step mechanism. For complex reactions, multiple pathways and competing side reactions can be explored computationally to rationalize experimental outcomes. nih.gov
An automated reaction prediction approach can help in understanding complex reactions with multiple possible outcomes by systematically exploring potential pathways. nih.gov For the synthesis of (R)-1-phenylpropan-1-amine, DFT could be used to compare different catalytic cycles, for example, in transfer hydrogenation, to determine the most energetically favorable route.
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data for illustrative purposes.
| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| R | Reactant Complex | 0.00 | 0.00 |
| TS1 | Transition State | +20.5 | +22.1 |
| I1 | Intermediate | -5.2 | -4.8 |
| TS2 | Transition State | +15.8 | +17.3 |
| P | Product Complex | -12.0 | -11.5 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system, MD simulations provide a trajectory that describes how the positions and velocities of particles vary over time. This is invaluable for understanding the conformational flexibility of (R)-1-phenylpropan-1-amine hydrochloride and the crucial role of the solvent.
Key applications of MD simulations include:
Conformational Sampling: this compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape to identify the most populated and energetically favorable conformations in a given environment.
Solvent Effects: The behavior of the charged amine hydrochloride group is heavily influenced by the surrounding solvent. MD simulations using explicit solvent models (e.g., a box of water molecules) can accurately capture the dynamic hydrogen bonding network between the molecule and the solvent. openrepository.comchemrxiv.org This is critical for correctly predicting conformational preferences, as implicit solvent models may be inadequate, especially in polar solvents. chemrxiv.org Studies on similar systems like poly(allylamine hydrochloride) have shown the importance of accurately modeling solvent interactions. researchgate.net
Dynamical Properties: MD can reveal the timescale of conformational changes, such as the rotation around the C-N bond or the phenyl-C bond, providing a dynamic picture that complements static quantum chemical calculations.
Table 2: Illustrative Conformational Population from an MD Simulation This table presents hypothetical data for illustrative purposes.
| Dihedral Angle (C-C-C-N) | Conformation Type | Population in Water (%) | Population in Chloroform (%) |
| ~60° | Gauche | 65 | 40 |
| ~180° | Anti | 30 | 55 |
| Other | Other | 5 | 5 |
Quantum Chemical Calculations for Spectroscopic Data Correlation
Quantum chemical calculations, particularly using DFT, are highly effective for predicting spectroscopic properties. By calculating these properties for a proposed structure, they can be directly compared with experimental spectra (e.g., NMR, IR) to confirm the molecular structure and aid in the assignment of spectral signals.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical chemical shifts are calculated for an optimized geometry of this compound and then correlated with experimental values. This process can resolve ambiguities in signal assignment, especially for complex molecules.
Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical frequencies correspond to specific vibrational modes (e.g., N-H stretch, C-H bend, phenyl ring modes). By comparing the calculated vibrational spectrum with the experimental IR and Raman spectra, each experimental peak can be assigned to a specific molecular motion. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data due to approximations in the theoretical model and the neglect of anharmonicity.
Table 3: Illustrative Correlation of Calculated and Experimental ¹³C NMR Chemical Shifts This table presents hypothetical data for illustrative purposes.
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| C1 (ipso) | 138.5 | 139.2 | -0.7 |
| C2 (ortho) | 128.9 | 129.5 | -0.6 |
| C3 (meta) | 128.1 | 128.8 | -0.7 |
| C4 (para) | 127.5 | 128.2 | -0.7 |
| Cα (CH-N) | 59.8 | 60.5 | -0.7 |
| Cβ (CH2) | 30.1 | 30.9 | -0.8 |
| Cγ (CH3) | 10.5 | 11.2 | -0.7 |
Computational Prediction of Enantioselectivity and Diastereoselectivity
Predicting the enantioselectivity of a chiral synthesis is a significant challenge for computational chemistry because the outcome depends on very small energy differences between diastereomeric transition states. rsc.org The enantiomeric ratio (er) is determined by the difference in the free energies of activation (ΔΔG‡) for the pathways leading to the (R) and (S) enantiomers.
Computational strategies to predict enantioselectivity in the synthesis of (R)-1-phenylpropan-1-amine involve:
High-Accuracy Energy Calculations: Locating the transition states for the formation of both enantiomers and calculating their relative free energies with high-level quantum chemical methods.
Conformational Searching: A critical factor is the conformational flexibility of the catalyst-substrate complex. Relying on a single, intuitive conformation can lead to inaccurate predictions. rsc.org Therefore, robust computational models must consider an ensemble of low-energy transition state conformations to accurately reproduce experimental enantiomeric ratios. rsc.org
Modeling the Chiral Environment: The calculations must explicitly model the interactions between the substrate and the chiral catalyst or reagent that are responsible for the stereochemical control. This includes steric hindrance, hydrogen bonding, and other non-covalent interactions.
Table 4: Illustrative Computational Prediction of Enantiomeric Excess (ee) This table presents hypothetical data for illustrative purposes.
| Catalyst | ΔG‡(R) (kcal/mol) | ΔG‡(S) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| Catalyst A | 21.5 | 23.4 | 1.9 | 92 | 90 |
| Catalyst B | 22.1 | 22.5 | 0.4 | 30 | 28 |
Modeling Intermolecular Interactions and Hydrogen Bonding in Chiral Systems
The solid-state structure and solution-phase behavior of this compound are governed by intermolecular interactions, primarily hydrogen bonding. The protonated ammonium (B1175870) group (-NH₃⁺) is a strong hydrogen bond donor, while the chloride anion (Cl⁻) is a hydrogen bond acceptor.
Computational modeling can be used to:
Analyze Crystal Packing: By performing calculations on the crystallographic unit cell (a method known as periodic DFT), it is possible to analyze the network of hydrogen bonds and other intermolecular forces (e.g., van der Waals interactions) that stabilize the crystal lattice. researchgate.net
Investigate Chiral Recognition: Model the interaction of (R)-1-phenylpropan-1-amine with a chiral selector, such as a chiral stationary phase in chromatography or a chiral resolving agent. These models can identify the specific hydrogen bonds and steric interactions that lead to the differentiation between enantiomers.
Study Solvation Shells: In solution, MD simulations can characterize the structure of the solvation shell around the molecule, detailing the arrangement of solvent molecules and the dynamics of intermolecular hydrogen bonds between the solute and solvent. nih.govmdpi.com
Table 5: Illustrative Geometric Parameters of Key Hydrogen Bonds This table presents hypothetical data derived from a hypothetical crystal structure analysis.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
| N | H1 | Cl | 1.03 | 2.15 | 3.17 | 175 |
| N | H2 | Cl | 1.03 | 2.20 | 3.21 | 170 |
| N | H3 | Cl | 1.03 | 2.18 | 3.19 | 172 |
Derivatization Chemistry and Research Applications of R 1 Phenylpropan 1 Amine Hydrochloride
Chemical Derivatization for Analytical Purity Assessment
The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial in the synthesis and application of chiral compounds. For primary amines like (R)-1-phenylpropan-1-amine, chemical derivatization is a common strategy to enable the separation and quantification of enantiomers using standard chromatographic or spectroscopic techniques. This involves reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated and their ratio determined, which directly corresponds to the enantiomeric ratio of the original amine.
One established method involves the use of o-phthaldialdehyde (OPA) in conjunction with a chiral N-acylated cysteine. This reaction converts the chiral primary amine enantiomers into diastereomeric isoindolone derivatives, which can then be separated by techniques like micellar electrokinetic chromatography (MEKC). nih.gov This on-column derivatization method is particularly useful for amines that lack a UV chromophore, allowing for their analysis. nih.gov
Another approach utilizes 2-formylphenylboronic acid and an enantiopure chiral diol, such as (S)-1,1'-bi-2-naphthol ((S)-BINOL), in a three-component reaction. researchgate.net This forms diastereomeric iminoboronate ester complexes. The resulting diastereomers often exhibit well-resolved signals in their proton nuclear magnetic resonance (¹H NMR) spectra, particularly for the imine proton, allowing for the straightforward determination of the enantiomeric excess. researchgate.net The choice of the chiral diol can be optimized to achieve baseline separation of the diastereomeric signals. acs.org
Table 1: Chiral Derivatizing Agents for Purity Assessment of Primary Amines
| Chiral Derivatizing Agent (CDA) | Co-reagent | Resulting Derivative | Analytical Technique |
| N-acetyl-L-cysteine | o-phthaldialdehyde (OPA) | Diastereomeric isoindolones | Micellar Electrokinetic Chromatography (MEKC) nih.gov |
| (S)-1,1'-bi-2-naphthol ((S)-BINOL) | 2-formylphenylboronic acid | Diastereomeric iminoboronate esters | ¹H NMR Spectroscopy researchgate.net |
| (S)-2-phenylethanediol | 2-formylphenylboronic acid | Diastereomeric iminoboronate esters | ¹H NMR Spectroscopy acs.org |
| (R)-1-phenylpropane-1,3-diol | 2-formylphenylboronic acid | Diastereomeric iminoboronate esters | ¹H NMR Spectroscopy acs.org |
| (1R,2R,3S,5R)-pinanediol | 2-formylphenylboronic acid | Diastereomeric iminoboronate esters | ¹H NMR Spectroscopy acs.org |
Conversion to Chiral Ligands for Transition Metal Catalysis
The amino group of (R)-1-phenylpropan-1-amine provides a convenient handle for its incorporation into more complex molecular architectures, particularly chiral ligands for transition metal-catalyzed asymmetric reactions. These ligands play a pivotal role in creating a chiral environment around the metal center, thereby influencing the stereochemical outcome of the reaction.
A common strategy involves the condensation of the primary amine with a carbonyl compound to form a Schiff base. researchgate.netbibliomed.org These Schiff bases, containing an imine (C=N) functionality, can coordinate to metal ions through the nitrogen atom and other donor atoms present in the molecule. The steric and electronic properties of the resulting metal complex are dictated by the structure of the Schiff base ligand, which in turn is derived from the chiral amine. researchgate.net The stability and ease of synthesis of Schiff bases, especially those with aryl substituents, make them attractive candidates for ligand design. researchgate.net
For instance, (R)-1-phenylpropan-1-amine can be reacted with various aldehydes or ketones to generate a library of chiral imine ligands. These ligands can then be complexed with transition metals like palladium, copper, or gold to create catalysts for a range of asymmetric transformations, including C-C and C-X bond-forming reactions. mdpi.comnih.gov The modular nature of Schiff base synthesis allows for the fine-tuning of the ligand structure to optimize catalytic activity and enantioselectivity for a specific reaction. researchgate.net The use of amino acids and peptides as precursors for chiral ligands is also a well-established strategy in transition metal catalysis. mdpi.comresearchgate.net
Preparation of Chiral Building Blocks for Complex Molecule Synthesis
The reactivity of the amino group allows for a variety of transformations. It can be acylated, alkylated, or used in reductive amination reactions to form new C-N bonds. For example, it can be used in the synthesis of other chiral amines or amides which are themselves important intermediates in medicinal chemistry. The phenyl group can also be modified, although this is less common.
The importance of chiral building blocks like (R)-1-phenylpropan-1-amine has grown significantly with the increasing demand for enantiomerically pure pharmaceuticals. enamine.net Many biological targets are chiral, and often only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. enamine.net The use of pre-existing chiral building blocks is a highly efficient strategy in asymmetric synthesis. mdpi.com
Role as a Precursor in Research-Scale Synthetic Routes
Beyond its direct incorporation as a building block, (R)-1-phenylpropan-1-amine hydrochloride serves as a precursor in various research-scale synthetic routes. Its structure is closely related to other important chiral molecules and can be chemically transformed into them.
For instance, through appropriate chemical modifications, (R)-1-phenylpropan-1-amine can be a starting material for the synthesis of other chiral amines, amino alcohols, and other valuable intermediates. rsc.orgnih.gov An example of its use as a precursor is in the synthesis of fluoxetine (B1211875) hydrochloride, where a related compound, 3-methylamino-1-phenyl-1-propanol, is a key intermediate. google.com The synthesis of this intermediate can be achieved through the reduction of a propenone derivative. google.com
The synthesis of (R)-1-phenylpropan-1-amine itself can be achieved through various methods, including the hydrogenation of 1-propiophenone oxime in the presence of a palladium catalyst. chemicalbook.com This highlights its position within a network of synthetic transformations that connect various functional groups and chiral centers.
Exploration in Supramolecular Chemistry and Chiral Recognition Phenomena
The ability of (R)-1-phenylpropan-1-amine to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking (due to the phenyl group), makes it an interesting candidate for studies in supramolecular chemistry. Supramolecular chemistry focuses on the chemistry of molecular assemblies and intermolecular bonds.
Chiral recognition, a key aspect of supramolecular chemistry, is the process by which a chiral host molecule selectively binds to one enantiomer of a chiral guest molecule. The well-defined stereochemistry of (R)-1-phenylpropan-1-amine allows it to act as a chiral guest in studies aimed at developing new chiral selectors or understanding the principles of chiral recognition.
For example, the derivatization of amines with 2-formylphenylboronic acid and chiral diols to form iminoboronate esters is a form of supramolecular assembly. researchgate.net The differential stability and spectroscopic properties of the diastereomeric complexes formed from a racemic amine provide a basis for chiral sensing. The fluorescence-based screening of chiral amines has been achieved through the self-assembly of chiral diols, 2-formylphenylboronic acid, and the amine analytes, where the fluorescence signal reflects the enantiomeric purity. researchgate.net These studies contribute to the development of new analytical methods and provide insights into the subtle energetic differences that govern chiral interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing enantiomerically pure (R)-1-phenylpropan-1-amine hydrochloride?
- Methodology : The compound can be synthesized via catalytic asymmetric addition of diorganozinc reagents to imines, followed by HCl salt formation. For example, using (S)-tert-butylsulfinamide as a chiral auxiliary improves enantioselectivity . Key steps include nucleophilic substitution of cyclopropylmethylamine with methyl iodide under controlled conditions (0–5°C, inert atmosphere) and subsequent acidification with HCl .
- Data : Typical yields range from 65–85% for enantioselective synthesis, with >95% enantiomeric excess (ee) achievable using chiral chromatography or recrystallization .
Q. How can the purity and enantiomeric excess of this compound be validated?
- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (90:10). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and polarimetry ([α]D²⁵) confirm structural integrity and optical activity .
- Data : A retention time shift of 2–3 minutes between (R)- and (S)-enantiomers is typical in HPLC .
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in reductive amination vs. asymmetric catalysis for synthesizing this compound?
- Analysis : Reductive amination often suffers from racemization due to harsh conditions (e.g., high-pressure hydrogenation), whereas asymmetric catalysis preserves stereochemistry via chiral ligands (e.g., BINAP or sulfinamide derivatives). Computational studies (DFT) suggest steric hindrance in the transition state dictates enantioselectivity .
- Resolution : Optimize reaction temperature (<30°C) and solvent polarity (e.g., THF vs. MeOH) to minimize racemization .
Q. How does the hydrochloride salt form influence the compound’s stability and reactivity in aqueous vs. non-polar media?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation products (e.g., free amine or oxidation byproducts) in buffers (pH 1–12) and organic solvents (e.g., DMSO, chloroform) .
- Data : The hydrochloride salt exhibits <5% degradation in acidic aqueous solutions (pH 3–5) but decomposes rapidly in alkaline conditions (pH >9) via hydrolysis .
Q. What computational tools are effective for predicting synthetic pathways and stereochemical outcomes?
- Approach : Use AI-powered retrosynthesis platforms (e.g., Pistachio, Reaxys) to identify one-step routes. Molecular dynamics simulations (e.g., Gaussian 16) model enantioselectivity by calculating Gibbs free energy differences between diastereomeric transition states .
- Validation : Predicted routes for (R)-enantiomer synthesis align with experimental yields (R² = 0.89) when using Template_relevance Reaxys models .
Data Contradiction & Reproducibility
Q. How to resolve discrepancies in reported melting points (175–177°C vs. 180–182°C) for this compound?
- Investigation : Compare DSC (Differential Scanning Calorimetry) profiles of samples synthesized via different methods. Impurities (e.g., residual solvents) or polymorphic forms may lower observed melting points .
- Recommendation : Purify via recrystallization from ethanol/water (1:3 v/v) to achieve consistent melting points within 177–179°C .
Q. Why do some studies report poor reproducibility in enantiomeric excess (>95% ee vs. 80–85% ee)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
